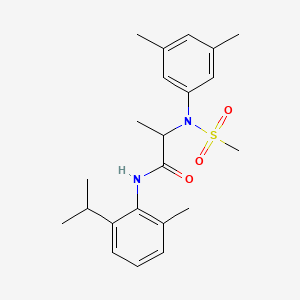![molecular formula C28H38N4O6 B4173197 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B4173197.png)
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine
Vue d'ensemble
Description
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine, commonly known as BRL-15572, is a piperazine-based compound used in scientific research as a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 and has since been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which belongs to the family of G protein-coupled receptors. When dopamine binds to this receptor, it activates a signaling pathway that leads to the release of various neurotransmitters in the brain. By blocking this receptor, BRL-15572 disrupts this signaling pathway and reduces the release of neurotransmitters, leading to a decrease in drug-seeking behavior and improved cognitive function.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. It has also been shown to improve cognitive function in rats with cognitive deficits induced by chronic methamphetamine exposure. Additionally, it has been shown to alleviate motor symptoms in rats with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in scientific research. However, one limitation of BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective inhibition. Additionally, the potential off-target effects of BRL-15572 on other dopamine receptors and neurotransmitter systems should be carefully considered in experimental design.
Orientations Futures
There are several potential future directions for research on BRL-15572. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of BRL-15572 on brain function and behavior, as well as its potential for use in combination with other pharmacological agents. Additionally, the potential role of BRL-15572 in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, should be further explored.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward and motivation pathways of the brain. By blocking this receptor, BRL-15572 may help reduce drug-seeking behavior and improve cognitive function in patients with addiction and schizophrenia. It may also help alleviate motor symptoms in patients with Parkinson's disease.
Propriétés
IUPAC Name |
[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-4-36-25-18-21(19-26(37-5-2)27(25)38-6-3)28(33)31-16-14-29(15-17-31)22-10-11-23(32(34)35)24(20-22)30-12-8-7-9-13-30/h10-11,18-20H,4-9,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXDVJXHCXTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)

![7-(2-chloro-6-fluorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173140.png)
![N-dibenzo[b,d]furan-3-yl-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173144.png)
![6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4173147.png)
![1-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B4173151.png)
![methyl 3-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4173158.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4173159.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-phenylbenzenesulfonamide](/img/structure/B4173160.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4173172.png)
![ethyl 4-(4-chlorophenyl)-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4173176.png)
![ethyl 1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4173193.png)
![2-{2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4173203.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173210.png)